Cas no 483359-44-0 (2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide)

2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide is a synthetic organic compound featuring a cyano group, a fluorophenyl moiety, and a pyridinyl substituent, making it a versatile intermediate in pharmaceutical and agrochemical research. Its molecular structure allows for potential applications in drug discovery, particularly in the development of kinase inhibitors or bioactive molecules targeting neurological and inflammatory pathways. The presence of both electron-withdrawing (cyano, fluoro) and electron-donating (pyridinyl) groups enhances its reactivity in nucleophilic and electrophilic transformations. This compound is valued for its high purity, stability, and compatibility with further functionalization, supporting its use in medicinal chemistry and material science applications.
2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide structure
483359-44-0 structure
Product Name:2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide
CAS No:483359-44-0
MF:C15H12FN3O
MW:269.273686408997
CID:5714152
PubChem ID:3169975
Update Time:2025-10-27

2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide
    • 3-Pyridinepropanamide, α-cyano-N-(4-fluorophenyl)-
    • 2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylpropanamide
    • BS-4895
    • CS-0365279
    • 483359-44-0
    • STL086305
    • Oprea1_274412
    • AKOS005640176
    • AB01283702-01
    • NCGC00288931-01
    • 2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide
    • Inchi: 1S/C15H12FN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-7,10,12H,8H2,(H,19,20)
    • InChI Key: VXBFQJQGSPMOFB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(F)C=C1)(=O)C(C#N)CC1=CC=CN=C1

Computed Properties

  • Exact Mass: 269.09644018g/mol
  • Monoisotopic Mass: 269.09644018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 65.8Ų

Experimental Properties

  • Density: 1.298±0.06 g/cm3(Predicted)
  • Boiling Point: 536.1±50.0 °C(Predicted)
  • pka: 15.09±0.70(Predicted)

2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435949-1g
2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide
483359-44-0 95%
1g
¥2074.00 2024-05-12

2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide Related Literature

Additional information on 2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide

Comprehensive Overview of 2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide (CAS No. 483359-44-0)

2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide, with the CAS registry number 483359-44-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a cyano group, a fluorophenyl moiety, and a pyridinyl subunit, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its structural resemblance to known kinase inhibitors and receptor modulators.

The compound's molecular formula and structural complexity contribute to its relevance in modern medicinal chemistry. Its pyridine ring and fluorinated aromatic system are key motifs often explored in the development of anticancer and anti-inflammatory agents. Recent studies highlight its utility in fragment-based drug design (FBDD), where its hydrogen-bonding capacity and lipophilic properties are leveraged to optimize lead compounds. This aligns with the growing trend of precision medicine and targeted therapies, topics frequently searched in academic and industry circles.

From a synthetic perspective, 2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide is synthesized via multi-step organic reactions, including Knoevenagel condensation and amide coupling. Its thermal stability and solubility profile have been characterized to facilitate its use in high-throughput screening (HTS) assays. These properties are critical for researchers investigating structure-activity relationships (SAR), a hot topic in computational chemistry and AI-driven drug discovery platforms.

Environmental and regulatory considerations are also pivotal when discussing this compound. While not classified as hazardous, its biodegradation pathways and ecotoxicity are under evaluation to comply with green chemistry principles. This reflects broader user concerns about chemical sustainability, as evidenced by frequent searches for eco-friendly synthesis methods and REACH compliance in the chemical industry.

In summary, 2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide (CAS 483359-44-0) exemplifies the intersection of innovative chemical design and practical applications. Its role in advancing pharmaceutical research and agrochemical innovation continues to evolve, driven by emerging technologies like machine learning in molecular optimization. For researchers and industry professionals, this compound represents a promising scaffold for future breakthroughs.

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